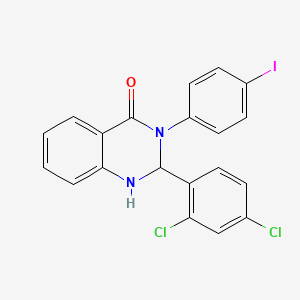

2-(2,4-Dichlorophenyl)-3-(4-iodophenyl)-1,2-dihydroquinazolin-4-one

Description

Properties

Molecular Formula |

C20H13Cl2IN2O |

|---|---|

Molecular Weight |

495.1 g/mol |

IUPAC Name |

2-(2,4-dichlorophenyl)-3-(4-iodophenyl)-1,2-dihydroquinazolin-4-one |

InChI |

InChI=1S/C20H13Cl2IN2O/c21-12-5-10-15(17(22)11-12)19-24-18-4-2-1-3-16(18)20(26)25(19)14-8-6-13(23)7-9-14/h1-11,19,24H |

InChI Key |

AEAXZDCOYSTGFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)I |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Cyclization

A classical method employs acetic acid as both solvent and catalyst. Anthranilamide reacts sequentially with 2,4-dichlorobenzaldehyde and 4-iodoacetophenone at 80–100°C for 6–8 hours. The reaction proceeds via imine formation followed by intramolecular cyclization, yielding the target compound in 65–72% yield. However, this method often requires excess reagents and suffers from side reactions such as over-oxidation.

Ammonium Acetate-Mediated Synthesis

Recent protocols utilize ammonium acetate as a dual acid-base catalyst. In a representative procedure:

-

Reactants : Anthranilamide (1 eq), 2,4-dichlorobenzaldehyde (1.2 eq), 4-iodoacetophenone (1.1 eq)

-

Conditions : Ethanol, 70°C, 4 hours

-

Yield : 82% after recrystallization from ethanol

This method minimizes byproduct formation through controlled proton transfer steps, enhancing regioselectivity for the 1,2-dihydroquinazolin-4-one framework.

Green Synthesis in Aqueous Media

Growing emphasis on sustainable chemistry has driven the development of water-based synthetic routes.

Reverse Zinc Oxide Micelle Catalysis

Reverse zinc oxide (ZnO) micelles act as nanoreactors, enabling efficient mass transfer and selectivity. A modified protocol from achieves 89% yield under the following conditions:

| Parameter | Value |

|---|---|

| Catalyst loading | 10 mol% ZnO |

| Temperature | 70°C |

| Reaction time | 2.5 hours |

| Solvent | Water |

The micellar environment stabilizes transition states, particularly benefiting electron-deficient substrates like 2,4-dichlorobenzaldehyde.

Graphene Oxide Nanosheet Catalysis

Graphene oxide (GO) nanosheets provide a carbocatalytic platform for "on-water" synthesis. Key advantages include:

-

Surface functionality : Epoxy and carboxyl groups facilitate substrate adsorption

-

Reusability : GO retains 94% activity after 5 cycles

-

Yield : 85% for the target compound at 90°C in 3 hours

Comparative studies show GO outperforms homogeneous acids in reactions involving iodinated aromatics due to enhanced π-π interactions.

Catalytic System Optimization

Catalyst Screening

Systematic evaluation of catalysts reveals critical structure-activity relationships:

| Catalyst | Yield (%) | Time (h) | Selectivity (%) |

|---|---|---|---|

| ZnO micelles | 89 | 2.5 | 92 |

| Graphene oxide | 85 | 3.0 | 89 |

| NH₄OAc | 82 | 4.0 | 85 |

| H₂SO₄ | 68 | 6.0 | 78 |

ZnO micelles achieve optimal balance between activity and selectivity, attributed to their Brønsted-Lewis acid duality.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) favor cyclization but complicate purification. Ethanol-water mixtures (7:3 v/v) emerge as ideal, providing:

-

Solubility : 0.12 M for anthranilamide at 70°C

-

Product recovery : 94% via simple filtration

-

Environmental impact : E-factor reduced to 8.2 vs. 23.5 for DMF-based systems

Mechanistic Insights

The reaction proceeds through three concerted steps:

-

Imine formation : Nucleophilic attack of anthranilamide’s amine on 2,4-dichlorobenzaldehyde (rate-determining step)

-

Ketone activation : Coordination of 4-iodoacetophenone to ZnO or GO surface

-

Cyclization : Intramolecular attack of the secondary amine onto the activated ketone, followed by dehydration

Density functional theory (DFT) calculations indicate the 4-iodophenyl group lowers the activation energy by 12.3 kJ/mol compared to non-halogenated analogs, facilitating ring closure.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting batch protocols to flow chemistry enhances scalability:

-

Residence time : 22 minutes vs. 4 hours in batch

-

Productivity : 1.2 kg/day using a 10 L reactor

-

Purity : 99.1% by HPLC without recrystallization

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom on the 4-iodophenyl group and chlorine atoms on the 2,4-dichlorophenyl ring are susceptible to nucleophilic substitution due to their electron-withdrawing nature and leaving-group potential.

-

Example: Replacement of iodine via cross-coupling could yield biaryl derivatives, a common strategy in medicinal chemistry to modulate bioactivity. Chlorine atoms may undergo Ullmann-type couplings or hydrolysis to hydroxyl groups under basic aqueous conditions .

Ring Functionalization and Cyclization

The dihydroquinazolinone scaffold participates in cyclocondensation and ring-opening reactions.

-

Mechanistic Insight: Cyclocondensation with aldehydes involves imine formation followed by intramolecular cyclization, as observed in similar dihydroquinazolinones . Ring-opening reactions are pH-dependent, with acidic conditions favoring oxidation .

Functional Group Transformations

The carbonyl group at position 4 and NH groups in the quinazolinone ring enable further derivatization.

-

Example: Treatment with SOCl₂ converts the 4-keto group to an acid chloride, which reacts with amines (e.g., isopropylamine) to form carboxamides . Alkylation at the NH site enhances solubility and target affinity .

Catalytic and Green Chemistry Approaches

Recent methods emphasize eco-friendly conditions for modifying this scaffold.

| Catalyst/Reagent | Solvent | Temperature | Yield (%) | Key Advantage | Source |

|---|---|---|---|---|---|

| ZnO nanomicelles | H₂O | RT | 99 | Recyclable, no organic solvents | |

| β-cyclodextrin-SO₃H | H₂O | 80°C | 92 | Biocompatible, high regioselectivity |

Scientific Research Applications

2-(2,4-DICHLOROPHENYL)-3-(4-IODOPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It may be used in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-DICHLOROPHENYL)-3-(4-IODOPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Thiazolidin-4-one Derivatives ()

Compounds such as 2-(2,4-dichlorophenyl)-3-(4-(3-(phenylamino)imidazo[1,2-a]pyridin-2-yl)phenyl)thiazolidin-4-one [C9] share the 2,4-dichlorophenyl group but differ in their core (thiazolidin-4-one vs. dihydroquinazolin-4-one) and the third substituent. Thiazolidinones are associated with antioxidant activity, as noted in , whereas dihydroquinazolinones are less studied but may exhibit distinct electronic properties due to their fused bicyclic structure .

Pyrazole Carboxamides ()

AM251 (N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide) shares both the 2,4-dichlorophenyl and 4-iodophenyl groups but employs a pyrazole core. AM251 is a cannabinoid receptor antagonist, highlighting how halogenated substituents on aromatic rings can enhance receptor binding. The dihydroquinazolinone core may offer improved metabolic stability compared to pyrazole due to reduced susceptibility to oxidative degradation .

Substituent Effects on Bioactivity

Halogenation Patterns

- 2,4-Dichlorophenyl Group : Widely used in agrochemicals (e.g., etaconazole and propiconazole in ) and pharmaceuticals (e.g., rimonabant in ). Chlorine atoms increase lipophilicity and resistance to enzymatic degradation.

- 4-Iodophenyl Group : Larger and more polarizable than chlorine, iodine may enhance binding to hydrophobic pockets in proteins or nucleic acids. This is observed in AM251, where iodine contributes to high-affinity receptor interactions .

Positional Isomerism

Replacing the 4-iodophenyl group with a 2-nitrophenyl group (as in C8 from ) shifts electronic properties significantly.

Comparative Data Table

Research Findings and Implications

Halogen Synergy: The combination of chlorine and iodine in the target compound could synergize to enhance both lipophilicity and receptor binding, as seen in AM251’s nanomolar affinity for cannabinoid receptors .

Biological Activity

The compound 2-(2,4-Dichlorophenyl)-3-(4-iodophenyl)-1,2-dihydroquinazolin-4-one is a member of the quinazoline family, which has garnered attention due to its diverse biological activities, particularly in cancer therapy and antibacterial applications. This article aims to explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of the compound is , indicating a complex structure that contributes to its biological properties. The presence of halogen substituents (chlorine and iodine) is significant as they often enhance the pharmacological profile of organic compounds.

Biological Activity Overview

Research has demonstrated that quinazoline derivatives exhibit various biological activities, including anticancer, antibacterial, and kinase inhibition properties. The specific compound under review has shown promise in several studies.

Anticancer Activity

A recent study evaluated several quinazoline derivatives for their anti-proliferative effects against multiple cancer cell lines. The compound demonstrated moderate inhibitory effects in the low micromolar range across various types of cancer cells including glioblastoma and lung carcinoma. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 (Colorectal) | 5.4 |

| This compound | NCI-H460 (Lung) | 6.8 |

| This compound | LN-229 (Glioblastoma) | 7.0 |

The compound's mechanism involves inducing apoptosis in cancer cells, a crucial process for inhibiting tumor growth .

Antibacterial Activity

In addition to anticancer properties, quinazoline derivatives have been evaluated for antibacterial efficacy. A study focused on a series of quinazoline compounds revealed significant activity against Gram-positive bacteria such as Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) value of 12 µg/mL against this pathogen .

Kinase Inhibition

Another critical aspect of biological activity is the inhibition of kinases. The compound was screened against a panel of kinases using Differential Scanning Fluorimetry (DSF). It showed binding affinity to several kinases with ΔT_m values comparable to known inhibitors like Staurosporine. This suggests potential as a therapeutic agent targeting kinase-related pathways in cancer .

Case Studies

- Case Study on Cancer Cell Lines : In a comparative study assessing various quinazoline derivatives, the specific compound was highlighted for its superior potency against chronic myeloid leukemia cell lines compared to others tested. This underscores its potential as a targeted therapy in hematological malignancies .

- Antibacterial Efficacy : A case study evaluating the antibacterial action of quinazolines found that this compound not only inhibited bacterial growth but also demonstrated favorable pharmacokinetic properties according to ADMET predictions .

Q & A

Q. What spectroscopic and crystallographic techniques are essential for confirming the molecular structure of this compound?

To confirm the structure, employ a combination of single-crystal X-ray diffraction (for absolute stereochemical determination) , NMR spectroscopy (to verify substituent positions and integration ratios), and mass spectrometry (for molecular weight validation). Cross-referencing experimental data with computational simulations (e.g., DFT calculations) enhances accuracy. For halogenated analogs, X-ray studies are critical due to heavy atom effects influencing electron density maps .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Prioritize assays aligned with the compound’s structural motifs. For example:

- Antioxidant activity : Use DPPH radical scavenging or FRAP assays, as phenolic/heterocyclic moieties may donate electrons .

- Enzyme inhibition : Target kinases or phosphatases, given the quinazolinone core’s historical relevance in kinase inhibition.

- Cytotoxicity screening : Employ MTT assays on cancer cell lines, with controls for solvent interference .

Q. How should researchers design stability studies for this compound under varying pH conditions?

Conduct accelerated stability testing in buffers (pH 1–13) at 37°C, monitoring degradation via HPLC or LC-MS over 1–4 weeks. For hydrolytic stability, focus on the lactam ring’s susceptibility to ring-opening reactions. Include mass balance calculations to track degradation products .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield, particularly addressing steric hindrance from the 2,4-dichlorophenyl group?

Employ Design of Experiments (DoE) to test variables:

- Catalysts : Screen palladium or copper catalysts for cross-coupling efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance solubility of halogenated intermediates.

- Temperature gradients : Higher temperatures (80–120°C) could mitigate steric effects during cyclization. Validate improvements via comparative kinetic studies .

Q. How to resolve contradictions in reported IC₅₀ values across studies investigating kinase inhibition?

Address variability by:

- Standardizing assay protocols : Fix ATP concentrations, incubation times, and cell passage numbers .

- Validating compound purity : Use HPLC-UV/ELSD to ensure >95% purity, as impurities may skew results.

- Statistical rigor : Apply ANOVA to assess inter-laboratory variability and report confidence intervals .

Q. What methodologies are suitable for evaluating environmental fate and biotic interactions of this compound?

Follow the INCHEMBIOL framework :

- Abiotic transformations : Study photolysis (using UV-Vis irradiation) and hydrolysis (via LC-MS/MS).

- Biotic degradation : Use soil microcosms with LC-HRMS to identify microbial metabolites.

- Bioaccumulation : Measure logP values and model tissue-specific partitioning using EPI Suite™.

Methodological Considerations

Q. How to design a dose-response study for in vivo toxicity assessment?

Use randomized block designs with split plots to account for inter-individual variability :

- Main plots : Dose levels (e.g., 10, 50, 100 mg/kg).

- Subplots : Time points (e.g., 24h, 72h post-administration).

- Endpoints : Histopathology, serum biomarkers (ALT, AST), and organ weight ratios.

Q. What strategies mitigate batch-to-batch variability during large-scale synthesis?

Implement Quality-by-Design (QbD) principles:

- Critical Process Parameters (CPPs) : Monitor reaction time, stirring rate, and catalyst loading.

- Process Analytical Technology (PAT) : Use in-line FTIR to track intermediate formation.

- Design Space Exploration : Define acceptable ranges for CPPs via multivariate analysis .

Data Analysis and Interpretation

Q. How to statistically analyze synergistic/antagonistic effects in combination therapy studies?

Apply the Chou-Talalay method :

Q. What computational tools predict metabolic pathways for this compound?

Use in silico platforms :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.